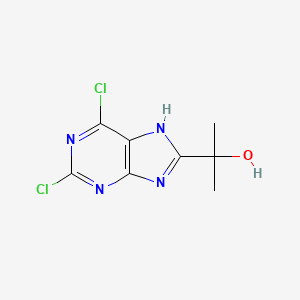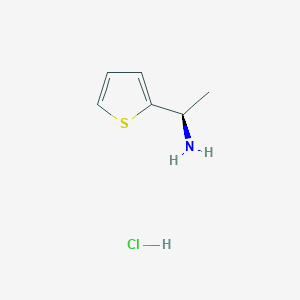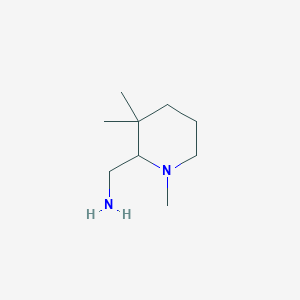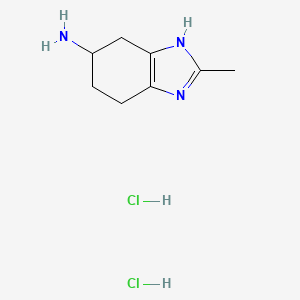
4-Bromo-2'-ethoxybiphenyl
Descripción general
Descripción
4-Bromo-2’-ethoxybiphenyl is a chemical compound with the molecular formula C14H13BrO and a molecular weight of 277.16 . It is used in scientific research and has diverse applications, from organic synthesis to material science.
Synthesis Analysis
The synthesis of 4-Bromo-2’-ethoxybiphenyl or similar compounds typically involves multiple steps, including lithiation reactions and bromination . The exact method can vary depending on the specific requirements of the synthesis.Molecular Structure Analysis
The molecular structure of 4-Bromo-2’-ethoxybiphenyl consists of a biphenyl core with a bromo group at the 4-position and an ethoxy group at the 2’-position . The exact structure can be determined using spectroscopic techniques .Chemical Reactions Analysis
The specific chemical reactions involving 4-Bromo-2’-ethoxybiphenyl can vary depending on the context. In general, the bromo group can participate in various substitution reactions, and the ethoxy group can undergo reactions typical of ethers .Physical And Chemical Properties Analysis
4-Bromo-2’-ethoxybiphenyl has a predicted boiling point of 329.8±17.0 °C and a predicted density of 1.310±0.06 g/cm3 .Aplicaciones Científicas De Investigación
Chemical Properties and Synthesis
4-Bromo-2'-ethoxybiphenyl has been studied for its properties and synthesis methodologies. One study focused on the synthesis of similar compounds, exploring various methods and yields. They found that different catalysts and agents can significantly impact the synthesis efficiency of related bromobiphenyls (Guo-du, 2001).
Molecular and Electronic Structure Analysis
Research has been conducted on similar bromobiphenyl compounds to analyze their molecular and electronic structures. Spectroscopic methods, X-ray diffraction, and computational approaches like Density Functional Theory (DFT) have been used for this purpose. These studies provide insights into the chemical activity, electrostatic potential, and interactions with other molecules (Demircioğlu et al., 2019).
Applications in Material Science
Some bromobiphenyls have applications in material science, particularly in the synthesis of liquid crystal display materials. Research has explored the use of different bromobiphenyls as intermediates in manufacturing processes relevant to electronic displays and other advanced materials (Guo-du, 2001).
Catalytic and Polymerization Applications
4-Bromo-2'-ethoxybiphenyl and related compounds have been studied in the context of catalysis and polymerization. For example, research on vinylation processes using nickel catalysts has been performed to understand how these compounds can be used in chemical synthesis and manufacturing (Kelkar et al., 1994).
Environmental and Health Considerations
Some studies have focused on the environmental and health impacts of brominated compounds. For instance, research into the emissions from the combustion of electronic waste containing brominated flame-retardants has revealed the presence of bromobiphenyls and their potential estrogenic activity (Owens et al., 2007).
Propiedades
IUPAC Name |
1-bromo-4-(2-ethoxyphenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO/c1-2-16-14-6-4-3-5-13(14)11-7-9-12(15)10-8-11/h3-10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXAMWIOBPWCGJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2'-ethoxybiphenyl | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(8-Azabicyclo[3.2.1]octan-3-yl)(pyridin-2-yl)methanone hydrochloride](/img/structure/B1450517.png)
![3-[2-Methyl-4-(trifluoromethoxy)phenyl]propionic acid](/img/structure/B1450518.png)


![2,7-Dimethylimidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B1450523.png)
![Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1450524.png)




![2-{4-[(2,5-dioxoimidazolidin-4-yl)methyl]-1H-1,2,3-triazol-1-yl}acetic acid hydrochloride](/img/structure/B1450532.png)


